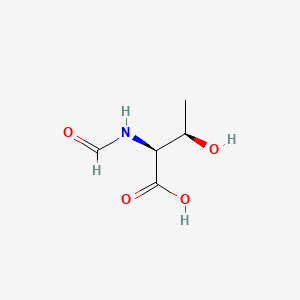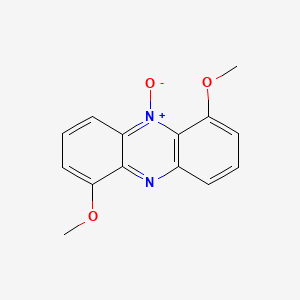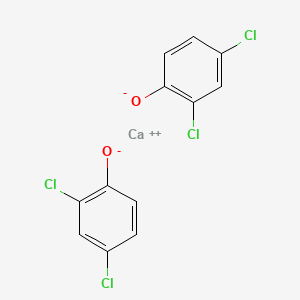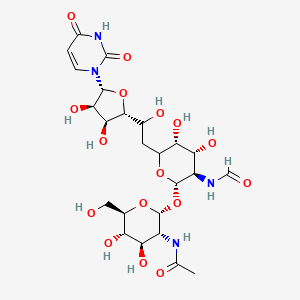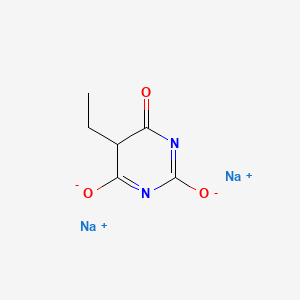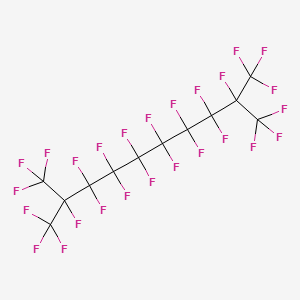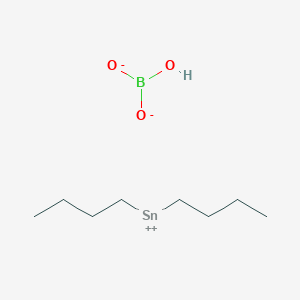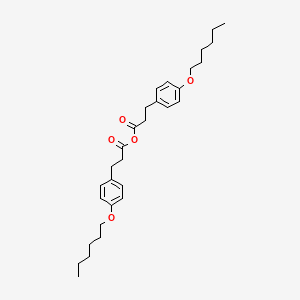
3-(p-(Hexyloxy)phenyl)propionic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-(Hexyloxy)phenyl)propionic anhydride is an organic compound with the molecular formula C30H42O5 It is a derivative of propionic acid and contains a hexyloxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Hexyloxy)phenyl)propionic anhydride typically involves the reaction of 3-(p-(Hexyloxy)phenyl)propionic acid with a dehydrating agent. Common dehydrating agents used in this reaction include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-(Hexyloxy)phenyl)propionic anhydride can undergo various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base (e.g., sodium hydroxide).
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid).
Amidation: Involves the use of amines and may require a coupling agent (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Hydrolysis: 3-(p-(Hexyloxy)phenyl)propionic acid.
Esterification: Esters of 3-(p-(Hexyloxy)phenyl)propionic acid.
Amidation: Amides of 3-(p-(Hexyloxy)phenyl)propionic acid.
Wissenschaftliche Forschungsanwendungen
3-(p-(Hexyloxy)phenyl)propionic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(p-(Hexyloxy)phenyl)propionic anhydride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can readily form carboxylic acids, esters, and amides. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(p-(Hexyloxy)phenyl)propionic acid: The parent acid of the anhydride.
3-(p-(Methoxy)phenyl)propionic anhydride: A similar compound with a methoxy group instead of a hexyloxy group.
3-(p-(Ethoxy)phenyl)propionic anhydride: A similar compound with an ethoxy group instead of a hexyloxy group.
Uniqueness
3-(p-(Hexyloxy)phenyl)propionic anhydride is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Eigenschaften
CAS-Nummer |
94135-92-9 |
|---|---|
Molekularformel |
C30H42O5 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
3-(4-hexoxyphenyl)propanoyl 3-(4-hexoxyphenyl)propanoate |
InChI |
InChI=1S/C30H42O5/c1-3-5-7-9-23-33-27-17-11-25(12-18-27)15-21-29(31)35-30(32)22-16-26-13-19-28(20-14-26)34-24-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-24H2,1-2H3 |
InChI-Schlüssel |
KTQVDAHKSPSSLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



